(4Ar,7aR)-3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylic acid;hydrochloride
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Overview
Description
“(4Ar,7aR)-3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2741429-91-2 . It has a molecular weight of 207.66 . The compound is a powder and is stored at a temperature of 4 degrees Celsius .
Synthesis Analysis
The synthesis of pyrrole derivatives, which this compound is a part of, has been widely studied. There are several methods for the synthesis of pyrroles, such as the Paal-Knorr Pyrrole Synthesis . This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H13NO3.ClH/c10-7(11)8-5-9-4-6(8)2-1-3-12-8;/h6,9H,1-5H2,(H,10,11);1H/t6-,8+;/m1./s1 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involving pyrrole derivatives have been extensively studied. For instance, the reaction of D-glucosamine and pyruvic acid has been found to be interesting for the synthesis of pyrrole-2-carboxylic acid .Physical and Chemical Properties Analysis
The compound is a powder and is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 207.66 .Scientific Research Applications
Synthesis and Chemical Transformation
Compounds within the pyrano[2,3-c]pyrrole family have been the subject of synthetic chemistry studies aimed at developing new methodologies for creating fused heterocyclic structures. For instance, a study by Vydzhak and Panchishin outlined a novel synthetic approach to pyrano[2,3-c]pyrrole-4,7-dione derivatives, emphasizing the versatility of these compounds in organic synthesis R. Vydzhak & S. Panchishin, 2008. This work highlights the compound's potential as intermediates in the synthesis of more complex heterocyclic compounds.
Potential Biological Activities
The structural framework of pyrano[2,3-b]pyridine and related derivatives has been investigated for their potential biological activities. Kumar and Mashelker synthesized ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2, 3-b]pyridine-3-carboxylates, anticipating antihypertensive activity, which underscores the potential of this scaffold in drug discovery N. Kumar & Uday C. Mashelker, 2006.
Molecular Recognition and Water Clustering
The ability of pyrano[2,3-c]pyrrole derivatives to form specific molecular interactions has also been explored. For example, Verdejo, Gil-Ramírez, and Ballester demonstrated the use of calix[4]pyrrole receptors for the molecular recognition of aromatic N-oxides in water, leveraging hydrogen bonding, pi-pi, CH-pi, and hydrophobic interactions. This study not only showcases the potential of such compounds in sensing applications but also in understanding the fundamental aspects of molecular recognition in aqueous environments B. Verdejo, Guzmán Gil-Ramírez, & P. Ballester, 2009.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4aR,7aR)-3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c10-7(11)8-5-9-4-6(8)2-1-3-12-8;/h6,9H,1-5H2,(H,10,11);1H/t6-,8+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVJLVHQQKLHTJ-HNJRQZNRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2(OC1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CNC[C@@]2(OC1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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